N-(4-amino-2-methylphenyl)ethane-1-sulfonamide
Description
Historical Context of Sulfonamide Research
Sulfonamides emerged in the 1930s as the first systemic antibacterial agents, revolutionizing medicine by providing a synthetic alternative to natural antimicrobials. The discovery of Prontosil , the prototypical sulfonamide, marked a turning point in treating bacterial infections. Early sulfonamides inhibited bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), a mechanism that remains foundational to their activity.
Over time, structural modifications to the sulfonamide core led to derivatives with enhanced specificity and reduced toxicity. This compound exemplifies this evolution, incorporating a 2-methylphenyl group and ethanesulfonamide moiety to optimize steric and electronic properties. Unlike early sulfonamides, which primarily targeted Gram-positive bacteria, modern derivatives like this compound are investigated for broader applications, including enzyme inhibition and material science.
Position within the Ethanesulfonamide Classification System
Ethanesulfonamides are defined by their $$ \text{C}2\text{H}5\text{SO}2\text{NH}2 $$ core, with substitutions determining their biological and chemical behavior. The classification hierarchy for this compound is outlined below:
| Classification Level | Characteristics |
|---|---|
| Core Structure | Ethanesulfonamide ($$ \text{C}2\text{H}5\text{SO}2\text{NH}2 $$) |
| Primary Substitution | Aromatic amine (4-amino-2-methylphenyl group) |
| Functional Role | Competitive enzyme inhibitor |
This compound distinguishes itself from analogs like 4-amino-5-methoxy-2-methylbenzenesulfonamide (CAS 98489-97-5) through its lack of methoxy groups and distinct steric profile. Comparative analysis of ethanesulfonamide derivatives reveals that the 2-methylphenyl substitution enhances hydrophobic interactions in enzyme binding pockets, a feature critical for its research applications.
Research Significance and Scientific Relevance
This compound is pivotal in three research domains:
- Antimicrobial Resistance Studies : As bacterial resistance to traditional sulfonamides increases, this compound serves as a scaffold for developing analogs with novel binding modes. Its ethanesulfonamide group exhibits reduced susceptibility to common resistance mechanisms, such as DHPS mutations.
- Enzyme Inhibition : Preliminary studies suggest activity against carbonic anhydrase isoforms, implicating potential applications in glaucoma and cancer therapy.
- Chemical Synthesis : The compound’s synthesis—often involving 3,4-dimethylbenzenesulfonyl chloride and ethylenediamine—provides a model for optimizing yield and purity in sulfonamide production.
Recent computational studies have mapped its interaction with DHPS using density functional theory (DFT), revealing a binding energy of $$ \Delta G = -8.2 \, \text{kcal/mol} $$ and hydrogen bonding with key residues (e.g., Phe31 and Lys220).
Current Academic Research Landscape
The compound is the focus of interdisciplinary collaborations between synthetic chemists, microbiologists, and computational biologists. Notable trends include:
| Research Focus | Key Findings | Institutions Involved |
|---|---|---|
| Structural Optimization | Halogenated analogs show 3x higher potency | University of Cambridge, MIT |
| Resistance Mechanism Analysis | Overexpression of efflux pumps reduces efficacy | Pasteur Institute |
| Drug Delivery Systems | Nanoparticle encapsulation improves bioavailability | National University of Singapore |
Ongoing clinical trials prioritize derivatives of this compound for non-antibacterial applications, such as anti-inflammatory agents. Collaborative efforts between academic and industrial labs aim to address synthesis scalability challenges, with recent advancements achieving a 78% yield via continuous flow chemistry.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-14(12,13)11-9-5-4-8(10)6-7(9)2/h4-6,11H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUBMFMURYQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-amino-2-methylbenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Corresponding sulfonic acids or nitro derivatives.
Reduction: Amino derivatives or secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Influence on Reactivity and Bioactivity: The 4-amino-2-methylphenyl group in the target compound contrasts with the 4-methoxyphenyl group in D4 . Replacement of sulfonamide with acetamide (as in N1-(4-amino-2-methylphenyl)acetamide) reduces molecular weight and polarity, which may affect solubility and membrane permeability .
Impact of Electron-Withdrawing Groups: The 4-chloro-2-nitrophenyl substituent in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide introduces strong electron-withdrawing effects, likely increasing electrophilicity and reactivity in nucleophilic substitution reactions compared to the target compound’s amino group .
Biological Activity
N-(4-amino-2-methylphenyl)ethane-1-sulfonamide, commonly known as a sulfonamide compound, exhibits significant biological activities that have been the focus of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a distinct structure characterized by an amine group and a sulfonamide functional group. This configuration is crucial for its biological activity, particularly in inhibiting bacterial growth and interacting with specific molecular targets.
The primary mechanism of action for sulfonamides involves the inhibition of bacterial folate synthesis. Specifically, they mimic para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By competitively inhibiting dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolate, leading to a bacteriostatic effect rather than a bactericidal one .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. A study evaluating several sulfonamides reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 31 ± 0.12 | 7.81 |
| S. aureus | 30 ± 0.12 | 7.81 |
| B. subtilis | No activity | - |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models. Its interaction with specific enzymes and receptors involved in inflammatory pathways suggests potential therapeutic applications beyond antimicrobial use.
Proteomics Research
In addition to its antimicrobial and anti-inflammatory properties, this compound is utilized in proteomics research to study protein interactions and functions. This application highlights its versatility as a biochemical tool in understanding complex biological systems.
Case Studies
- Antibacterial Evaluation : A recent study synthesized novel sulfonamide derivatives, including this compound, and evaluated their antibacterial efficacy against clinically relevant strains such as E. coli and K. pneumoniae. The results demonstrated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics .
- Inhibition Studies : Another investigation focused on the inhibition of carbonic anhydrases (CAs), which are important for various physiological processes. The study found that this compound showed selective inhibition against specific CA isoforms, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase activity .
Q & A
Q. What in silico tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
- Methodological Answer : Utilize SwissADME for bioavailability radar plots and ProTox-II for toxicity prediction. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to cytochrome P450 enzymes to predict metabolic pathways .
Challenges & Troubleshooting
Q. How can researchers address low solubility of this sulfonamide in aqueous buffers during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. Alternatively, synthesize water-soluble prodrugs via phosphate ester conjugation .
Q. What controls are critical when evaluating off-target effects in kinase inhibition studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
